molecular formula C15H15ClN2O B5268952 1-Benzyl-3-(3-chloro-2-methylphenyl)urea

1-Benzyl-3-(3-chloro-2-methylphenyl)urea

Cat. No.: B5268952
M. Wt: 274.74 g/mol
InChI Key: AVWSDUCBFJXJMQ-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3-chloro-2-methylphenyl)urea is a substituted urea derivative characterized by a benzyl group attached to one nitrogen atom and a 3-chloro-2-methylphenyl group attached to the other. Its synthesis typically involves the reaction of benzyl isocyanate with substituted anilines under controlled conditions, followed by purification via solvent refinement (e.g., dichloromethane:methanol = 20:1) .

The 3-chloro-2-methylphenyl substituent introduces steric hindrance and electronic effects (via the electron-withdrawing chlorine atom), which influence hydrogen-bonding capabilities and intermolecular interactions in crystalline states .

Properties

IUPAC Name

1-benzyl-3-(3-chloro-2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-11-13(16)8-5-9-14(11)18-15(19)17-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWSDUCBFJXJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(3-chloro-2-methylphenyl)urea can be synthesized through the reaction of 3-chloro-2-methylaniline with benzyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(3-chloro-2-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted urea derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, thiols; polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products:

    Oxidation: Corresponding urea derivatives with oxidized functional groups.

    Reduction: Amine derivatives.

    Substitution: Substituted urea derivatives with various functional groups.

Scientific Research Applications

1-Benzyl-3-(3-chloro-2-methylphenyl)urea has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3-chloro-2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Urea Derivatives

The biological and physicochemical properties of urea derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Compound Name Substituent Group Molecular Weight (g/mol) Key Properties/Applications Reference
1-Benzyl-3-(3-chloro-2-methylphenyl)urea 3-chloro-2-methylphenyl 303.78 Kinase inhibition; enhanced steric hindrance
1-Benzyl-3-(3-trifluoromethylphenyl)urea 3-trifluoromethylphenyl 323.30 Improved metabolic stability; fluorophilic interactions
1-Benzyl-3-(4-ethyl-benzoyl)urea 4-ethyl-benzoyl 298.34 Anticancer research; optimized lipophilicity
1,1-Dibenzyl-3-(3-chlorophenyl)urea 3-chlorophenyl + dual benzyl 350.84 Reduced solubility; potential ligand
1-Benzyl-3-(2-pyridinylethyl)urea 2-(pyridin-2-yl)ethyl 255.31 Enhanced solubility; metal coordination
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups : The 3-chloro substituent in the target compound enhances hydrogen-bond acceptor strength compared to electron-donating groups like ethyl or methoxy .
  • Steric Effects: The 2-methyl group in the target compound creates steric hindrance, reducing intermolecular packing efficiency compared to non-methylated analogs (e.g., 1-Benzyl-3-(3-chlorophenyl)urea) .
  • Fluorinated Analogs : Trifluoromethyl-substituted derivatives exhibit higher metabolic stability due to fluorine’s electronegativity and resistance to enzymatic degradation .

Hydrogen-Bonding and Crystallographic Behavior

Urea derivatives form extensive hydrogen-bond networks, critical for their crystallinity and biological activity. The target compound’s carbonyl oxygen and NH groups participate in N–H···O and C–H···Cl interactions, forming dimeric or chain-like motifs . In contrast:

  • Thiourea Analogs (e.g., 1-Benzyl-3-(4-phenyl-thiazol-2-yl)-thiourea): Replace carbonyl oxygen with sulfur, weakening hydrogen-bond strength but enhancing π-π stacking due to thiazole rings .
  • Phosphorus-Containing Ureas (e.g., 1-Benzyl-3-phosphinoamino derivatives): Introduce phosphine groups, enabling metal coordination and catalytic applications .

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